molecular formula C15H17As B14651209 Methylbis(2-methylphenyl)arsane CAS No. 53393-02-5

Methylbis(2-methylphenyl)arsane

Cat. No.: B14651209
CAS No.: 53393-02-5
M. Wt: 272.22 g/mol
InChI Key: AWTYJGSKQIZURS-UHFFFAOYSA-N
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Description

Methylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C15H17As It is a derivative of arsane, where two methylphenyl groups are attached to the arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbis(2-methylphenyl)arsane can be synthesized through the reaction of arsenic trichloride with 2-methylphenylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:

  • Preparation of 2-methylphenylmagnesium bromide by reacting 2-methylbromobenzene with magnesium in dry ether.
  • Addition of arsenic trichloride to the Grignard reagent, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsine derivatives.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Arsenic oxides and phenyl derivatives.

    Reduction: Arsine and its derivatives.

    Substitution: Various substituted arsenic compounds.

Scientific Research Applications

Methylbis(2-methylphenyl)arsane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds that are essential in the production of electronic components.

Mechanism of Action

The mechanism of action of methylbis(2-methylphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.

Comparison with Similar Compounds

    Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to the arsenic atom.

    Dimethylarsine: Contains two methyl groups attached to the arsenic atom.

Comparison:

    Uniqueness: Methylbis(2-methylphenyl)arsane is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical properties compared to other organoarsenic compounds.

    Reactivity: The compound exhibits different reactivity patterns in oxidation and substitution reactions compared to triphenylarsine and dimethylarsine.

Properties

CAS No.

53393-02-5

Molecular Formula

C15H17As

Molecular Weight

272.22 g/mol

IUPAC Name

methyl-bis(2-methylphenyl)arsane

InChI

InChI=1S/C15H17As/c1-12-8-4-6-10-14(12)16(3)15-11-7-5-9-13(15)2/h4-11H,1-3H3

InChI Key

AWTYJGSKQIZURS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[As](C)C2=CC=CC=C2C

Origin of Product

United States

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